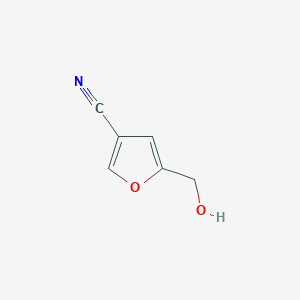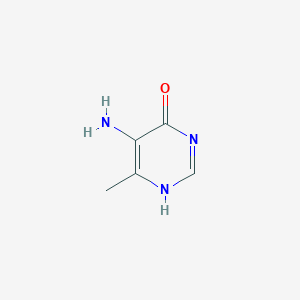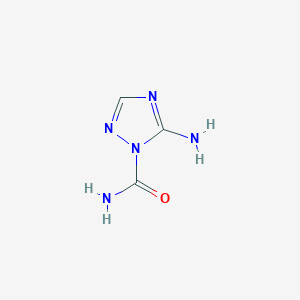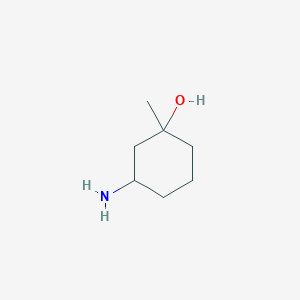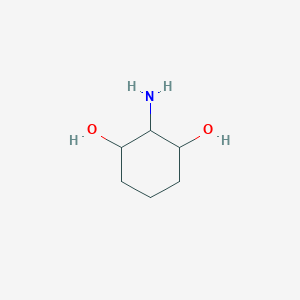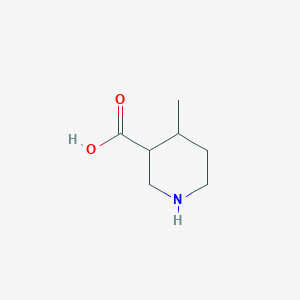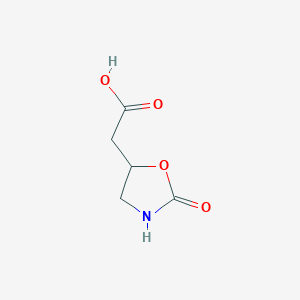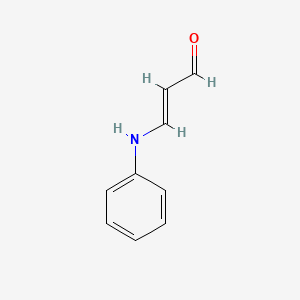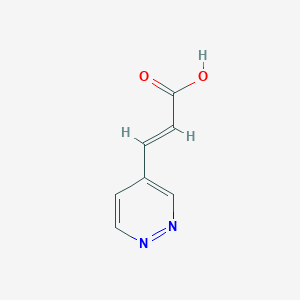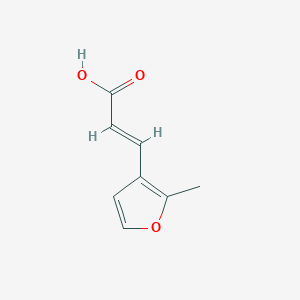
4-Methylphthalaldehyde
説明
4-Methylphthalaldehyde is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylphthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylphthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organocatalytic Reactions : Trujillo et al. (2017) reported a DFT study on the cycloaddition of benzaldehyde with homophthalic anhydride, influenced by a bifunctional organocatalyst. This study is significant for understanding the catalytic mechanisms involving aldehydes like 4-Methylphthalaldehyde in organic synthesis (Trujillo et al., 2017).
Synthesis of Optical Materials : Barberis and Mikroyannidis (2006) synthesized aluminum and zinc complexes using 4-Methyl(methoxy or chloro)benzaldehyde. These complexes exhibited significant thermal stability and emitted blue-green light, making them relevant for photoluminescent applications (Barberis & Mikroyannidis, 2006).
Carbon Dioxide Adsorption : Li, Zhang, and Wang (2016) utilized 4-methylbenzaldehyde in synthesizing fluorinated microporous polyaminals for effective carbon dioxide adsorption. These materials showed enhanced CO2 uptake due to the presence of polar C–F bonds and nitrogen-rich skeletons (Li, Zhang, & Wang, 2016).
Kinetics and Mechanism in Chemical Reactions : Dehdab, Habibi-Khorassani, and Shahraki (2014) conducted a kinetic and mechanism study of the reaction involving 4-methyl-benzaldehyde, highlighting the importance of understanding reaction rates and pathways in organic synthesis (Dehdab et al., 2014).
Bioproduction of Aromatics : Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, closely related to 4-Methylphthalaldehyde, using Pichia pastoris in a two-phase partitioning bioreactor. This study contributes to the field of biotechnological production of aromatic aldehydes (Craig & Daugulis, 2013).
Electrochemical Synthesis : Attour et al. (2008) investigated the electrochemical synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, demonstrating the potential of electrochemical methods in synthesizing derivatives of benzaldehydes (Attour et al., 2008).
Synthesis of Schiff Base Compounds : Abdullmajed et al. (2021) synthesized Schiff base compounds involving 4-aminopyridine and 4-(N, N-dimethyl amino benzaldehyde), highlighting the use of 4-Methylphthalaldehyde derivatives in preparing Schiff bases with potential applications in non-linear optics (Abdullmajed et al., 2021).
Catalysis and Oxidation Processes : Işci et al. (2014) studied the use of sulfonamide-substituted iron phthalocyanine in oxidation reactions. This research contributes to understanding the role of phthalocyanine derivatives, closely related to 4-Methylphthalaldehyde, in catalytic oxidation processes (Işci et al., 2014).
特性
IUPAC Name |
4-methylphthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPHAHFPMPOLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphthalaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B7902178.png)
